1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (MBCA) is an organic acid with a wide range of applications in the chemical, biological, and pharmaceutical industries. MBCA is used in a variety of chemical synthesis methods, such as condensation reactions, oxidations, and hydrolysis. It has also been found to have potential therapeutic applications, as it has been shown to have effects on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Biological Activity Prediction
One study describes the synthesis of novel bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirming their structures through IR, 1H NMR, and liquid chromato-mass spectrometry. The biological activity of these compounds was predicted using PASS, indicating potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity
Another research effort synthesized a series of novel derivatives and evaluated their antioxidant activity through DPPH radical scavenging method and reducing power assay. Notably, some compounds showed higher antioxidant activity than ascorbic acid, highlighting their potential as antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antimicrobial Activity
Research on new 4-Thiazolidinones derivatives involving 2-amino-6-methylbenzothiazole demonstrated their antimicrobial activity against various bacterial and fungal species, offering insights into their potential as antimicrobial agents (Patel & Shaikh, 2010).
properties
IUPAC Name |
1-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-7-3-2-4-9-11(7)14-13(19-9)15-6-8(12(17)18)5-10(15)16/h2-4,8H,5-6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJOTGMHYOOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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